molecular formula C22H28Cl2N2O3 B608634 Lorajmine hydrochloride CAS No. 40819-93-0

Lorajmine hydrochloride

Cat. No.: B608634
CAS No.: 40819-93-0
M. Wt: 439.4 g/mol
InChI Key: HNUSYDFQYYRIHJ-UUFOBPRJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lorajmine hydrochloride is synthesized by the monochloroacetylation of ajmaline. The reaction involves the addition of chloroacetyl chloride to ajmaline in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lorajmine hydrochloride has several scientific research applications:

Mechanism of Action

Lorajmine hydrochloride exerts its effects by blocking sodium channels in cardiac cells. This action slows down the conduction of electrical impulses in the heart, thereby stabilizing abnormal heart rhythms. The compound binds to the sodium channels and inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in cardiac cells .

Comparison with Similar Compounds

Uniqueness of Lorajmine Hydrochloride: this compound is unique due to its specific structural modification (chloroacetylation) of ajmaline, which enhances its sodium channel blocking activity. This modification makes it more potent and effective in treating certain types of arrhythmias compared to its parent compound and other similar agents .

Properties

CAS No.

40819-93-0

Molecular Formula

C22H28Cl2N2O3

Molecular Weight

439.4 g/mol

IUPAC Name

[(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride

InChI

InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18-,19-,20+,21+,22+;/m0./s1

InChI Key

HNUSYDFQYYRIHJ-UUFOBPRJSA-N

SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lorajmine hydrochloride;  WIN 11831

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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